![molecular formula C8H8F8O3 B3039744 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane CAS No. 130413-79-5](/img/structure/B3039744.png)
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane
Vue d'ensemble
Description
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane, also known as OFPDX, is a synthetic compound that has gained attention in scientific research due to its unique properties. OFPDX is a fluorinated ether that has been found to have potential applications in a variety of fields, including drug delivery, imaging, and materials science.
Applications De Recherche Scientifique
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane has been found to have potential applications in a variety of fields, including drug delivery, imaging, and materials science. In drug delivery, this compound can be used as a carrier for hydrophobic drugs due to its amphiphilic nature. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making them more effective. In imaging, this compound can be used as a contrast agent for magnetic resonance imaging (MRI) due to its high fluorine content. In materials science, this compound can be used as a building block for the synthesis of fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane is not fully understood, but it is believed to interact with cell membranes and alter their properties. This compound has been shown to increase the fluidity of lipid bilayers, which can affect membrane protein function. It has also been shown to induce membrane fusion, which can be useful in drug delivery applications.
Biochemical and Physiological Effects
This compound has been found to be non-toxic and non-immunogenic in vitro and in vivo studies. It has been shown to have low cytotoxicity and hemolytic activity, making it a promising candidate for drug delivery applications. This compound has also been shown to have low protein binding, which can enhance its bioavailability and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane is its amphiphilic nature, which makes it an excellent carrier for hydrophobic drugs. It has also been shown to have low cytotoxicity and hemolytic activity, making it a promising candidate for drug delivery applications. However, one limitation of this compound is its high cost, which may limit its use in large-scale applications.
Orientations Futures
There are many potential future directions for 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane research. One area of interest is the development of new drug delivery systems using this compound as a carrier for hydrophobic drugs. Another area of interest is the development of new imaging agents using this compound as a contrast agent for MRI. Additionally, this compound can be used as a building block for the synthesis of fluorinated polymers and coatings, which can have applications in a variety of fields, including electronics and aerospace. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Propriétés
IUPAC Name |
2-(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F8O3/c9-4(10)7(13,14)8(15,16)6(11,12)3-19-5-17-1-2-18-5/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDQPOSBNUPLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine](/img/structure/B3039661.png)
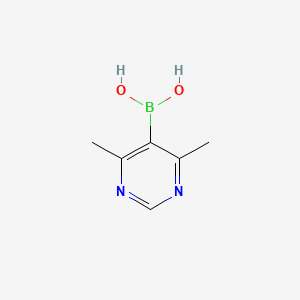



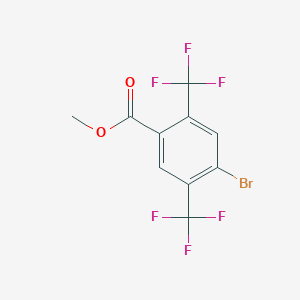
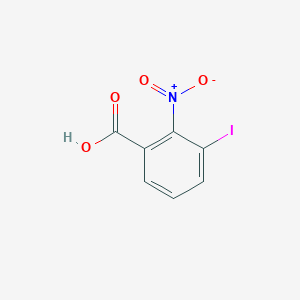

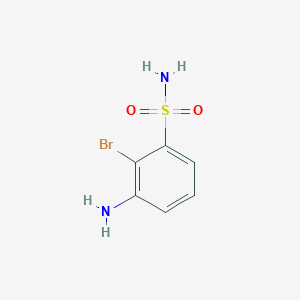
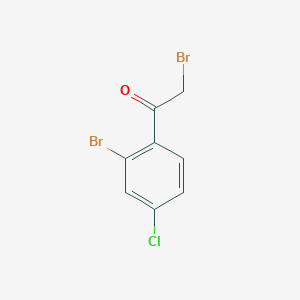

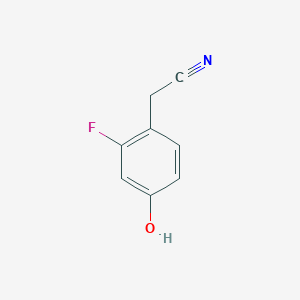
![Bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3039682.png)
